2-(4-cyclopropylphenyl)-2-methylpropan-1-amine hydrochloride
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Overview
Description
2-(4-cyclopropylphenyl)-2-methylpropan-1-amine hydrochloride is a chemical compound with a unique structure that includes a cyclopropyl group attached to a phenyl ring, which is further connected to a methylpropan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyclopropylphenyl)-2-methylpropan-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropylphenyl Intermediate: The cyclopropyl group is introduced to the phenyl ring through a cyclopropanation reaction.
Attachment of the Methylpropan-1-amine Moiety: The intermediate is then reacted with a suitable amine precursor under controlled conditions to form the final product.
Hydrochloride Salt Formation: The free base of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of automated reactors and purification systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-cyclopropylphenyl)-2-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-cyclopropylphenyl)-2-methylpropan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-cyclopropylphenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-cyclopropylphenyl)-2-methylpropan-1-amine
- 2-(4-cyclopropylphenyl)-2-methylpropan-1-amine acetate
- 2-(4-cyclopropylphenyl)-2-methylpropan-1-amine sulfate
Uniqueness
2-(4-cyclopropylphenyl)-2-methylpropan-1-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its free base or other salt forms.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
2613382-28-6 |
---|---|
Molecular Formula |
C13H20ClN |
Molecular Weight |
225.8 |
Purity |
95 |
Origin of Product |
United States |
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